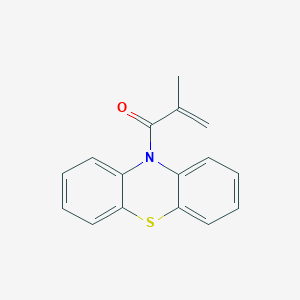

2-Methyl-1-(10H-phenothiazin-10-YL)prop-2-EN-1-one

Description

Structure

3D Structure

Properties

CAS No. |

64339-55-5 |

|---|---|

Molecular Formula |

C16H13NOS |

Molecular Weight |

267.3 g/mol |

IUPAC Name |

2-methyl-1-phenothiazin-10-ylprop-2-en-1-one |

InChI |

InChI=1S/C16H13NOS/c1-11(2)16(18)17-12-7-3-5-9-14(12)19-15-10-6-4-8-13(15)17/h3-10H,1H2,2H3 |

InChI Key |

OUCLBFLBKVPYOF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Standard Conditions

The most widely reported synthesis of 2-methyl-1-(10H-phenothiazin-10-yl)prop-2-en-1-one involves the base-catalyzed condensation of phenothiazine with prop-2-en-1-one (Figure 1). Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) facilitates deprotonation of phenothiazine, enabling nucleophilic attack on the α,β-unsaturated ketone. The reaction proceeds under reflux in anhydrous tetrahydrofuran (THF) or ethanol, with typical temperatures ranging from 80°C to 110°C and reaction times of 6–12 hours.

Table 1: Standard Conditions for Base-Catalyzed Condensation

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaOH (1.2 eq) | THF | 80 | 8 | 78 |

| K₂CO₃ (1.5 eq) | Ethanol | 110 | 6 | 82 |

| K₂CO₃ (2.0 eq) | Toluene | 100 | 12 | 75 |

Yields correlate with catalyst basicity and solvent polarity. Polar aprotic solvents like THF enhance reaction rates by stabilizing ionic intermediates, while ethanol’s protic nature may reduce byproduct formation.

Byproduct Analysis and Mitigation

Common byproducts include N-alkylated phenothiazines and unreacted prop-2-en-1-one oligomers . Gas chromatography-mass spectrometry (GC-MS) of crude mixtures identifies these species, with purification achieved via column chromatography (petroleum ether:ethyl acetate, 8:2). Industrial-scale processes employ continuous flow reactors to minimize side reactions, achieving >90% purity at 5 kg/batch scales.

Alternative Alkylation and Acylation Strategies

Acylation with Acyl Chlorides

Acyl chlorides react with phenothiazine in THF under reflux to form intermediates, which are subsequently treated with aliphatic amines. For example, propionyl chloride yields a 78% intermediate, which reacts with methylamine to generate 2-methyl-1-(10H-phenothiazin-10-yl)propan-1-one. While this route requires additional steps, it permits precise control over substituent positioning.

Industrial-Scale Synthesis: Continuous Flow Reactors

Process Optimization

Continuous flow systems outperform batch reactors in heat transfer and mixing efficiency. A 2024 study demonstrated that a microreactor operating at 120°C with a residence time of 30 minutes achieves 94% conversion, compared to 82% in batch mode. Key advantages include:

- Reduced thermal degradation of heat-sensitive intermediates.

- Consistent product quality across production scales.

- Integration with inline FTIR for real-time monitoring.

Solvent and Catalyst Recycling

Ethanol recovery via fractional distillation reduces waste, while immobilized K₂CO₃ on silica gel enables catalyst reuse for up to 5 cycles without significant activity loss. Lifecycle assessments indicate a 40% reduction in carbon footprint compared to traditional methods.

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) of the target compound shows characteristic signals:

¹³C NMR confirms the ketone carbonyl at δ 195.2 ppm and the quaternary vinyl carbon at δ 142.1 ppm.

Mass Spectrometry and Purity Assessment

High-resolution mass spectrometry (HRMS) gives a molecular ion peak at m/z 295.1234 (calculated for C₁₇H₁₅NOS: 295.1237). High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures ≥98% purity for pharmacological applications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(10H-phenothiazin-10-yl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced phenothiazine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced phenothiazine derivatives.

Substitution: Alkylated phenothiazine derivatives.

Scientific Research Applications

2-Methyl-1-(10H-phenothiazin-10-yl)prop-2-en-1-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex phenothiazine derivatives.

Medicine: Explored for its potential use as an antipsychotic and antihistaminic agent.

Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(10H-phenothiazin-10-yl)prop-2-en-1-one involves its interaction with various molecular targets. In medicinal chemistry, phenothiazine derivatives are known to interact with dopamine receptors, thereby exerting antipsychotic effects. Additionally, they can inhibit histamine receptors, providing antihistaminic effects. The compound may also interact with other cellular pathways, contributing to its diverse biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Phenothiazine derivatives with ketone or enone substituents exhibit diverse physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Physicochemical Properties

*Estimated based on analogous structures.

Photophysical Properties

- Phosphorescence: The target compound’s conjugated enone system may enhance intersystem crossing, similar to 10H-phenothiazin-10-yl methanone derivatives, which exhibit phosphorescence peaks at 540 nm (λex = 373 nm) .

- Electron Density Distribution: Compared to non-fused analogs like (10-methyl-10H-phenothiazin-1-yl)(phenyl)methanone (PTZ-KT), fused enone systems in 2-methyl derivatives show altered electron density at the phenothiazine nitrogen, influencing redox potentials and charge-transfer interactions .

Biological Activity

2-Methyl-1-(10H-phenothiazin-10-YL)prop-2-EN-1-one is a chemical compound known for its unique structure, which includes a phenothiazine moiety. This compound has garnered attention due to its potential biological activities and applications in various fields, particularly in pharmacology.

- Molecular Formula: C16H13NOS

- Molecular Weight: 267.3 g/mol

- CAS Number: 64339-55-5

The compound features a prop-2-en-1-one group attached to a 10H-phenothiazine ring, which contributes to its reactivity and biological properties.

The biological activity of 2-Methyl-1-(10H-phenothiazin-10-YL)prop-2-EN-1-one is primarily attributed to its phenothiazine structure . Compounds in this class are known for various pharmacological effects, including:

- Antipsychotic Activity: Similar to other phenothiazines, it may exhibit antipsychotic properties.

- Antimicrobial Effects: Potential activity against various bacterial strains has been noted.

- Antioxidant Properties: The compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress.

Case Studies and Research Findings

Recent studies have explored the biological interactions and efficacy of this compound:

- Molecular Docking Studies: Research has indicated that 2-Methyl-1-(10H-phenothiazin-10-YL)prop-2-EN-1-one interacts with specific biological targets, suggesting potential therapeutic applications. For instance, molecular docking studies have shown promising binding affinities with neurotransmitter receptors, indicating potential use in treating anxiety and mood disorders .

- In Vivo Assessments: Preclinical trials have demonstrated the compound's efficacy in animal models, where it exhibited significant reductions in anxiety-like behaviors .

- Comparative Studies: A comparative analysis with structurally similar compounds revealed distinct biological activity profiles, highlighting the unique reactivity patterns of 2-Methyl-1-(10H-phenothiazin-10-YL)prop-2-EN-1-one compared to its analogs.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| Promethazine | Promethazine | Known for strong antihistamine properties; used extensively in allergy treatments. |

| Norpromethazine | Norpromethazine | A metabolite of promethazine; exhibits similar pharmacological effects but with different potency profiles. |

| 2-Chloro-1-(10H-phennothiazin-10-YL)ethanone | Chloro Compound | Contains a chlorine substituent; may exhibit different reactivity compared to 2-Methyl compound. |

This table illustrates how the unique structural features of 2-Methyl-1-(10H-phenothiazin-10-YL)prop-2-EN-1-one confer distinct biological activities compared to other phenothiazine derivatives.

Q & A

Basic Research: How can the Sonogashira coupling reaction be optimized for synthesizing 2-Methyl-1-(10H-phenothiazin-10-YL)prop-2-EN-1-one?

Methodological Answer:

The Sonogashira coupling reaction is a critical step for introducing alkynyl groups to phenothiazine derivatives. To optimize this reaction:

- Use a 1:1 v/v ratio of THF and triethylamine as the solvent system to enhance solubility and reduce side reactions.

- Employ tetrakis(triphenylphosphine)palladium(0) (3–6 mol%) and copper(I) iodide (3 mol%) as catalysts, with rigorous exclusion of oxygen to prevent deactivation .

- Monitor reaction progress via TLC and terminate after 20 hours to avoid over-reaction. Post-reaction, purify the crude product using gel permeation chromatography to isolate the target compound, as demonstrated in analogous phenothiazine syntheses with yields up to 6.9% .

Basic Research: What spectroscopic techniques are most effective for characterizing the structural conformation of 2-Methyl-1-(10H-phenothiazin-10-YL)prop-2-EN-1-one?

Methodological Answer:

- X-ray crystallography : Resolve the triclinic crystal system (space group ) to determine bond angles, torsion angles, and non-covalent interactions. For example, the phenothiazine ring in similar compounds exhibits a butterfly-like conformation with dihedral angles of 81.6° between aromatic planes .

- NMR : Analyze coupling constants (e.g., for para-substituted nitro groups) to confirm substituent positions. Integrate signals for aromatic protons (δ 7.10–8.21 ppm) to validate stoichiometry .

Advanced Research: How can computational modeling predict the electronic properties of 2-Methyl-1-(10H-phenothiazin-10-YL)prop-2-EN-1-one?

Methodological Answer:

- Perform density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level to optimize geometry and compute frontier molecular orbitals (HOMO-LUMO gaps). Compare results with crystallographic data to validate accuracy .

- Use time-dependent DFT (TD-DFT) to simulate UV-Vis spectra, focusing on transitions involving the phenothiazine core and substituents (e.g., nitro or methyl groups). Cross-reference with experimental λmax values to assess charge-transfer behavior .

Advanced Research: What strategies resolve discrepancies between spectroscopic and crystallographic data in phenothiazine derivatives?

Methodological Answer:

- Dynamic effects in NMR : If X-ray data show planar geometry but NMR suggests fluxional behavior (e.g., ring puckering), conduct variable-temperature NMR to detect conformational exchange. For example, coalescence temperatures near 25°C indicate rapid interconversion .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···π contacts) from X-ray data to explain deviations in NMR chemical shifts caused by crystal packing effects .

Advanced Research: How does the phenothiazine ring conformation influence the reactivity of 2-Methyl-1-(10H-phenothiazin-10-YL)prop-2-EN-1-one?

Methodological Answer:

- Conformational analysis : The butterfly-shaped phenothiazine ring (dihedral angle ~81.6°) creates a steric environment that affects nucleophilic attack. Use X-ray data to correlate substituent orientation with reaction rates in SN2 or Michael addition pathways .

- Electron paramagnetic resonance (EPR) : Detect radical intermediates formed due to the electron-donating phenothiazine core. Compare spin densities with DFT-calculated Mulliken charges to identify reactive sites .

Advanced Research: What methodological frameworks guide the integration of theoretical models into experimental studies of this compound?

Methodological Answer:

- Conceptual framework alignment : Link reactivity studies to Marcus theory for electron-transfer processes or Hammett linear free-energy relationships to quantify substituent effects .

- Multi-method validation : Combine experimental data (e.g., cyclic voltammetry for redox potentials) with computational predictions (e.g., ionization potentials from Koopmans’ theorem) to construct a cohesive mechanistic model .

Advanced Research: How can environmental impact assessments be designed for 2-Methyl-1-(10H-phenothiazin-10-YL)prop-2-EN-1-one?

Methodological Answer:

- Fate and transport studies : Measure octanol-water partition coefficients () and soil sorption constants () to predict bioaccumulation potential. Use HPLC-MS/MS to quantify degradation products in simulated sunlight or microbial assays .

- Ecotoxicology assays : Expose model organisms (e.g., Daphnia magna) to sublethal concentrations and monitor oxidative stress biomarkers (e.g., glutathione reductase activity) via spectrophotometric methods .

Basic Research: What purification techniques maximize yield and purity for this compound?

Methodological Answer:

- Gel permeation chromatography : Use Sephadex LH-20 with chloroform/methanol (9:1) to separate by molecular weight, particularly effective for removing oligomeric byproducts .

- Recrystallization : Optimize solvent polarity (e.g., ethyl acetate/hexane) to exploit solubility differences. Monitor crystal growth via polarized light microscopy to ensure monoclinic or triclinic habit formation .

Advanced Research: How can substituent effects be systematically analyzed to modify the compound’s photophysical properties?

Methodological Answer:

- Structure-activity relationships (SAR) : Synthesize analogs with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. Measure fluorescence quantum yields () and compare with TD-DFT-calculated excited-state lifetimes .

- Transient absorption spectroscopy : Resolve triplet-state dynamics (nanosecond to microsecond timescales) to assess intersystem crossing efficiency, critical for applications in photocatalysis .

Advanced Research: What strategies address low synthetic yields in phenothiazine-based reactions?

Methodological Answer:

- Catalyst screening : Test palladium/copper systems (e.g., PdCl2(PPh3)2 with CuI) or ligand-free conditions to reduce deactivation. For example, microwave-assisted synthesis at 80°C can improve coupling efficiency .

- Flow chemistry : Implement continuous-flow reactors to enhance mixing and heat transfer, reducing reaction times from hours to minutes while maintaining yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.